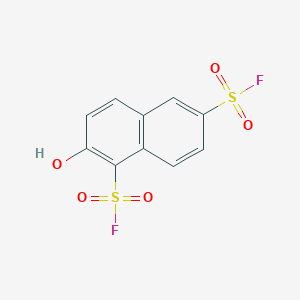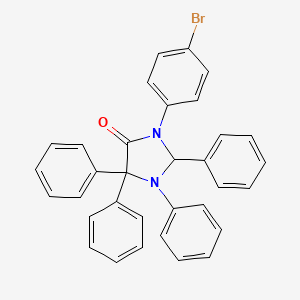![molecular formula C15H15N3O2 B14599516 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 59997-19-2](/img/structure/B14599516.png)
10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a quinoline ring, with a butyl group attached at the 10th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multicomponent reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the functionalization of the pyrimidoquinoline core with various substituents . The reaction typically involves the following steps:
Condensation: Barbituric acid reacts with an aldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization with an aniline to form the pyrimidoquinoline core.
Functionalization: The resulting compound is further functionalized with a butyl group at the 10th position.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same multicomponent reaction approach. The use of commercially available reagents and mild reaction conditions makes this method suitable for large-scale synthesis .
化学反応の分析
Types of Reactions
10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include functionalized quinoline derivatives, dihydroquinoline derivatives, and substituted pyrimidoquinolines .
科学的研究の応用
10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .
類似化合物との比較
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the butyl group at the 10th position.
10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Contains a methyl group instead of a butyl group at the 10th position.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: The parent compound without any substituents at the 10th position.
Uniqueness
The presence of the butyl group at the 10th position in 10-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione enhances its lipophilicity and may improve its ability to interact with lipid membranes and hydrophobic pockets in proteins. This structural modification can lead to differences in biological activity and pharmacokinetic properties compared to similar compounds .
特性
CAS番号 |
59997-19-2 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC名 |
10-butylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C15H15N3O2/c1-2-3-8-18-12-7-5-4-6-10(12)9-11-13(18)16-15(20)17-14(11)19/h4-7,9H,2-3,8H2,1H3,(H,17,19,20) |
InChIキー |
RBQQKCAJWKVRDN-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)

![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)




![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)


![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
![6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione](/img/structure/B14599510.png)
